N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide
Description
N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a cyclohexyl group
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-11(20)13-10-19(7-8-22-13)16(21)18-15-17-9-14(23-15)12-5-3-2-4-6-12/h9,11-13,20H,2-8,10H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKAJWSYGPZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)NC2=NC=C(S2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a cyclohexyl-substituted thioamide and an α-halo ketone, the thiazole ring is formed through a cyclization reaction.
Morpholine Ring Formation: The morpholine ring can be synthesized via a nucleophilic substitution reaction involving an epoxide and an amine.
Coupling Reactions: The thiazole and morpholine intermediates are then coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrothiazole derivative.
Substitution: Formation of N-substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: Its unique structure allows it to be used as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It could be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole and morpholine rings may facilitate binding to active sites, while the hydroxyethyl group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
- N-(5-phenyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide
- N-(5-methyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide
Comparison:
- Structural Differences: The cyclohexyl group in N-(5-cyclohexyl-1,3-thiazol-2-yl)-2-(1-hydroxyethyl)morpholine-4-carboxamide provides a bulkier and more hydrophobic character compared to phenyl or methyl groups.
- Unique Properties: The cyclohexyl group may enhance the compound’s ability to cross biological membranes, potentially increasing its bioavailability and efficacy in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
